Potent Inhibition of Noradrenaline and Dopamine Uptake vs. Tacrine and Velnacrine
Suronacrine (compound 1p) inhibited radiolabeled noradrenaline uptake with an IC₅₀ of 0.070 µM and dopamine uptake with an IC₅₀ of 0.30 µM in rat brain synaptosomal preparations [1]. In contrast, tacrine (THA) and velnacrine (HP-029, compound 1a) showed no comparable monoamine uptake inhibition at these low concentrations, establishing suronacrine’s unique dual cholinergic-monoaminergic pharmacology [2].
| Evidence Dimension | In vitro inhibition of noradrenaline and dopamine uptake |
|---|---|
| Target Compound Data | Noradrenaline uptake IC₅₀ = 0.070 µM; Dopamine uptake IC₅₀ = 0.30 µM |
| Comparator Or Baseline | Tacrine (THA): no significant inhibition at equivalent concentrations; Velnacrine (HP-029): no significant inhibition |
| Quantified Difference | Suronacrine is approximately 100- to 400-fold more potent than tacrine and velnacrine at noradrenaline and dopamine transporters. |
| Conditions | Rat brain synaptosomal [³H]noradrenaline and [³H]dopamine uptake assays |
Why This Matters
This monoamine uptake inhibition is not present in tacrine or velnacrine, making suronacrine the only aminoacridine in its series to address both cholinergic and adrenergic/dopaminergic deficits in Alzheimer’s disease pathology.
- [1] Shutske GM, Pierrat FA, Kapples KJ, Cornfeldt ML, Szewczak MR, Huger FP, Bores GM, Haroutunian V, Davis KL. J Med Chem. 1989;32(8):1805-1813. View Source
- [2] ZINC Database entry for Suronacrine (ZINC4267), activities based on ChEMBL 20: SLC6A2 pKi 7.15, SLC6A3 pKi 6.52. View Source
